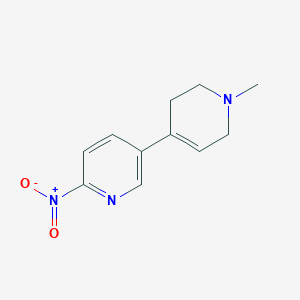
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine
Descripción general
Descripción
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is a heterocyclic compound that contains both a pyridine ring and a tetrahydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with 1-methyl-1,2,3,6-tetrahydropyridine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The pyridine ring can be hydrogenated to form a piperidine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-aminopyridine.
Reduction: Formation of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Uniqueness
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is unique due to the presence of both a nitro group and a tetrahydropyridine moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYWLYKKLDPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

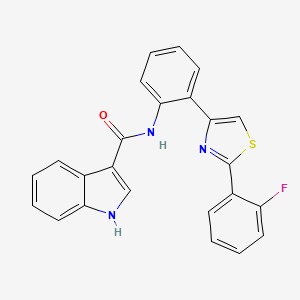
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)
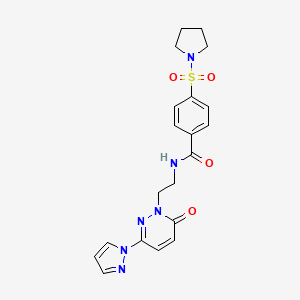

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)
![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)
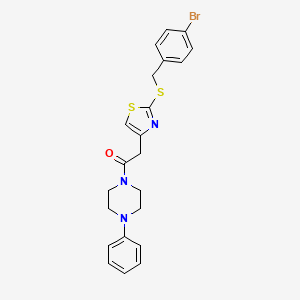
![N-[cyano(2-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2861066.png)
![2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2861067.png)
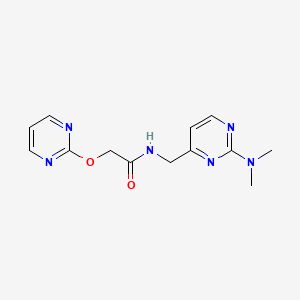

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)
